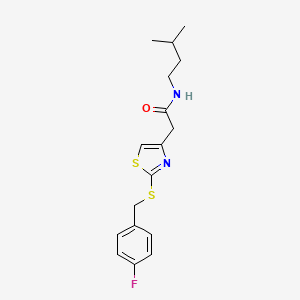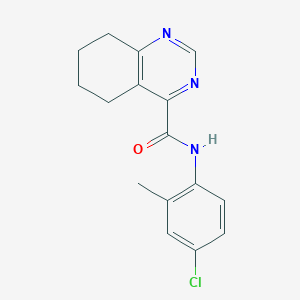![molecular formula C12H17FN2O B2734196 1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine CAS No. 523980-75-8](/img/structure/B2734196.png)
1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine” is a chemical compound with the molecular formula C12H17FN2O . It belongs to the class of piperazines, which are widely used in various fields due to their broad range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives, including “1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine”, has been a topic of interest in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method uses aza-Michael addition reaction between diamine and the in situ generated sulfonium salt .
Chemical Reactions Analysis
While specific chemical reactions involving “1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine” are not mentioned in the search results, piperazines in general are known to participate in a variety of chemical reactions. For instance, they can undergo reactions with sulfonium salts, leading to the formation of new piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives, including 1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine, are integral in drug design due to their versatility in medicinal chemistry. These compounds are found in a wide array of drugs with various therapeutic applications, such as antipsychotic, antidepressant, anticancer, and antiviral agents. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resulting molecules. Such derivatives have been explored for their CNS activities, anti-tuberculosis, anti-inflammatory, and imaging applications, highlighting the broad potential of piperazine-based molecules in pharmacotherapy (Rathi et al., 2016).
Metabolism and Pharmacokinetics
The metabolism of arylpiperazine derivatives, including those related to 1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine, involves extensive pre-systemic and systemic processes. These compounds are primarily biotransformed through oxidation and conjugation, leading to metabolites with various pharmacological activities. The study of these metabolic pathways is crucial for understanding the disposition, potential therapeutic effects, and safety profiles of arylpiperazine-based drugs (Caccia, 2007).
Anti-Mycobacterial Activity
Piperazine scaffolds are also notable for their anti-mycobacterial properties. Compounds incorporating the piperazine moiety have shown potential activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the relevance of piperazine derivatives in developing new anti-TB molecules, with a focus on enhancing their safety, selectivity, and cost-effectiveness (Girase et al., 2020).
Pharmacophoric Roles in Drug Design
The piperazine core is a key pharmacophoric element in the design of drugs targeting D2-like receptors, among others. Its presence in drug molecules can improve potency and selectivity for specific receptor targets, demonstrating the critical role of piperazine in enhancing the therapeutic efficacy of pharmacological agents (Sikazwe et al., 2009).
Eigenschaften
IUPAC Name |
1-[(5-fluoro-2-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-16-12-3-2-11(13)8-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVHAGDWEZZIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2734113.png)
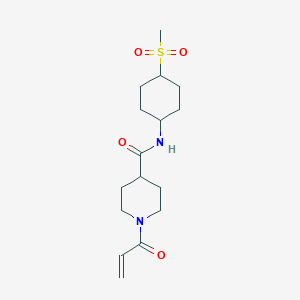
![(2Z)-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2734117.png)
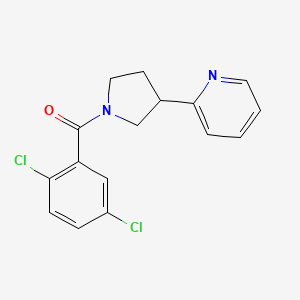
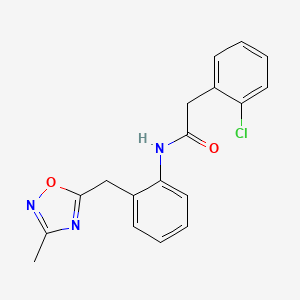
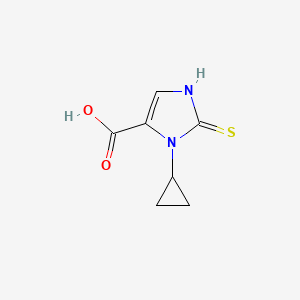
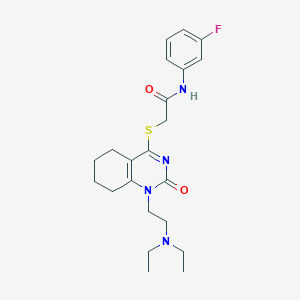
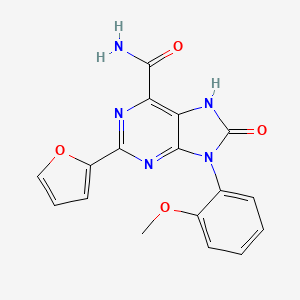
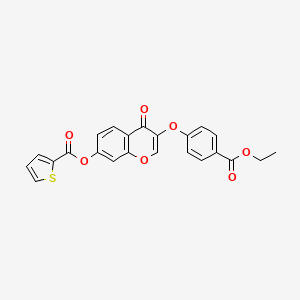
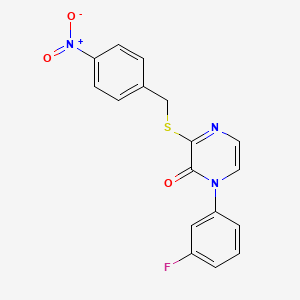
![2-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2734130.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2734131.png)
